molecular formula C11H12N4O2 B1449768 6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one CAS No. 1211483-88-3

6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one

Cat. No. B1449768
CAS RN: 1211483-88-3
M. Wt: 232.24 g/mol
InChI Key: HVYVFCTWMNBVNZ-UHFFFAOYSA-N
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Description

The compound “6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one” is a pyrimidine derivative . It has a linear formula of C11H11N3O2 and a molecular weight of 217.229 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a bicyclic compound with two nitrogen atoms in each ring . The compound also contains a methoxyphenyl group and an amino group attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.229 and a linear formula of C11H11N3O2 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Structural and Chemical Properties

The study of crystal structures of pyrimidine derivatives, including compounds with structural similarities to "6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one", reveals insights into their electronic structures and potential for forming hydrogen-bonded sheets and rings. This structural information is crucial for understanding the compound's reactivity and potential applications in material science and pharmaceuticals. For instance, the isostructural nature of certain pyrimidine derivatives highlights the versatility and potential for customization in pharmaceutical design and material science applications (Trilleras et al., 2009).

Synthesis and Reactivity

The synthesis of novel pyrimidine derivatives, including methods to create various pharmacologically active compounds, provides a foundation for the development of new materials and drugs. These synthetic pathways offer insights into the versatility of pyrimidine cores for creating compounds with potential applications in medicine and material science (Jadhav et al., 2022). The chemical reactivity and biological evaluation of related compounds further illustrate the potential for developing new therapeutic agents based on pyrimidine chemistry (Farouk et al., 2021).

Potential Applications

The exploration of pyrimidine derivatives for their antifungal effects against significant types of fungi presents a practical application in agriculture and pharmaceuticals. Such studies suggest the potential of these compounds to be developed into useful antifungal agents, showcasing the broader applicability of pyrimidine chemistry beyond traditional pharmaceuticals (Jafar et al., 2017).

Mechanism of Action

properties

IUPAC Name

4-amino-2-(2-methoxyanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-5-3-2-4-7(8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYVFCTWMNBVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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